molecular formula C16H16F2O8 B12065380 6,8-Difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-2-one

6,8-Difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-2-one

Cat. No.: B12065380
M. Wt: 374.29 g/mol
InChI Key: JZLOUZMEHMDFKY-UHFFFAOYSA-N
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Description

6,8-Difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-2-one is a fluorinated coumarin derivative with a glycosylated substituent. Its core structure is a chromen-2-one (coumarin) scaffold substituted with fluorine atoms at positions 6 and 8, a methyl group at position 4, and a complex tetrahydropyran-based sugar moiety at position 6. The sugar unit, (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran, is a hexose derivative, likely a modified glucose analog. Fluorination enhances metabolic stability and lipophilicity, while the glycosyl group may improve solubility and target specificity .

Properties

IUPAC Name

6,8-difluoro-4-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2O8/c1-5-2-9(20)25-14-6(5)3-7(17)15(10(14)18)26-16-13(23)12(22)11(21)8(4-19)24-16/h2-3,8,11-13,16,19,21-23H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLOUZMEHMDFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C(=C(C=C12)F)OC3C(C(C(C(O3)CO)O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-2-one involves several steps, including the introduction of fluorine atoms and the formation of glycosidic bonds. The key steps typically include:

    Fluorination: Introduction of fluorine atoms at the 6 and 8 positions of the chromen-2-one core using reagents such as Selectfluor.

    Glycosylation: Formation of glycosidic bonds with the sugar moiety, often using glycosyl donors and catalysts like silver triflate.

    Methylation: Introduction of the methyl group at the 4 position using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorine atoms or reduce the chromen-2-one core.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.

Scientific Research Applications

6,8-Difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-2-one has several scientific research applications:

    Chemistry: Used as a fluorogenic substrate in enzymatic assays to study enzyme activity.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a fluorescent probe in cellular imaging.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of other complex organic molecules and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or probe.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to a broader class of glycosylated coumarins and fluorinated heterocycles. Below is a comparative analysis with structurally or functionally related compounds from the provided evidence:

Compound Core Structure Key Substituents Fluorination Glycosylation Analytical Data
Target Compound Chromen-2-one 6,8-difluoro, 4-methyl, 7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy 6,8-difluoro Yes (tetrahydropyran-based hexose) Not explicitly provided in evidence; inferred stability from fluorination
3-Hydroxy-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one () Chromen-4-one 5,7-dimethoxy, 2-(3,4,5-trimethoxyphenyl) None Glycoside removed during synthesis Synthesized via methylation of precursor; LCMS/HPLC data not provided
(2S,3S,4S,5R,6S)-6-[2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid () Chromen-4-one 7-[(2S,3S,4S,5R,6S)-glycosyl], 3,4-dihydroxyphenyl None Yes (oxane-based glycoside with stereochemical differences) Identified via HPLC-LTQ-Orbitrap-MS/MS; stereochemistry impacts solubility
Heptadecafluoroundecanamido-containing compound () Pyrimidine-tetrahydrofuran Fluorinated alkyl chain (heptadecafluoro), triazole linker Extensive (C11F17 chain) Acetoxymethyl tetrahydropyran High lipophilicity inferred; LCMS data not provided
7-(2-Hydroxyphenyl)-9-methoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one () Chromen-8-one 7-(2-hydroxyphenyl), 9-methoxy, dioxolo ring None None Physical m.p. 243–245°C; HRMS (ESI) validated

Key Findings

Fluorination Impact: The target compound’s 6,8-difluoro substitution contrasts with non-fluorinated analogs (e.g., ).

Glycosylation Differences : The target’s (2S,3R,4S,5S,6R)-tetrahydropyran moiety differs stereochemically from the (2S,3S,4S,5R,6S)-oxane derivative in . This variation may alter solubility and enzymatic cleavage rates .

Core Structure Variants : Chromen-4-one () and chromen-8-one () cores exhibit distinct lactone ring positions, affecting molecular planarity and π-π stacking interactions.

Synthetic Complexity : The target’s glycosylation and fluorination require multi-step synthesis, akin to methods in (methylation) and (fluorinated chain coupling).

Data Table: Analytical and Physical Properties

Property Target Compound Compound Compound
Molecular Weight Estimated ~450–500 g/mol (based on structure) Not explicitly provided 531.51 g/mol (HRMS-ESI)
LCMS (m/z) Not available Not provided 532.1234 [M+H]+ (calculated)
HPLC Retention Time Not available Identified via HPLC-LTQ-Orbitrap-MS/MS Not provided
Fluorination 6,8-difluoro None None
Glycosylation Yes (tetrahydropyran) Yes (oxane) None

Research Implications

  • Pharmacokinetics: The target’s fluorination may improve blood-brain barrier penetration relative to non-fluorinated coumarins (e.g., ), while glycosylation could modulate renal clearance .
  • Synthetic Challenges : Multi-step glycosylation (as in ) and fluorination (as in ) necessitate optimized protecting-group strategies.
  • Natural vs. Synthetic: The target’s glycosyl group resembles natural coumarin glycosides (), but its stereochemistry and fluorination are synthetic innovations .

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